molecular formula C16H14BrN B143478 4-Bromo-2,2-diphenylbutyronitrile CAS No. 39186-58-8

4-Bromo-2,2-diphenylbutyronitrile

Cat. No. B143478
CAS RN: 39186-58-8
M. Wt: 300.19 g/mol
InChI Key: IGYSFJHVFHNOEI-UHFFFAOYSA-N
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Description

“4-Bromo-2,2-diphenylbutyronitrile” is a chemical compound with the CAS Number: 39186-58-8 . It has a molecular weight of 300.2 and its IUPAC name is 4-bromo-2,2-diphenylbutanenitrile . The physical form of this compound is a crystal or powder .


Molecular Structure Analysis

The linear formula of “4-Bromo-2,2-diphenylbutyronitrile” is BrCH2CH2C (C6H5)2CN . The InChI code is 1S/C16H14BrN/c17-12-11-16 (13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 .


Physical And Chemical Properties Analysis

“4-Bromo-2,2-diphenylbutyronitrile” appears as white to pale cream crystals or powder . It has a melting point of 67-69°C . The compound has an assay (GC) of ≥94.0% .

Scientific Research Applications

Electrochemical Oxidation in Organic Chemistry

  • The electrochemical oxidation of bromoanilines, including compounds structurally related to 4-Bromo-2,2-diphenylbutyronitrile, was studied in acetonitrile solutions. This research contributes to understanding the electrochemical behaviors of brominated compounds in organic chemistry (Kádár et al., 2001).

Organic Synthesis and Reaction Mechanisms

  • In organic synthesis, the reactions of bromo- and dibromo-analog compounds with various reagents have been explored, revealing insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Toda & Takehira, 1972).

Intermediate in Synthesis of Biologically Active Compounds

  • Bromo-substituted phenyl carbothioamides, closely related to 4-Bromo-2,2-diphenylbutyronitrile, are significant intermediates in synthesizing various biologically active compounds, highlighting their importance in medicinal chemistry (Wang et al., 2016).

Photoluminescence in Material Science

  • Studies on α,β-diarylacrylonitrile derivatives, similar to 4-Bromo-2,2-diphenylbutyronitrile, show potential applications in material science due to their photoluminescent properties. These compounds can emit green fluorescence, making them valuable in developing new photoluminescent materials (Li et al., 2011).

Applications in Organic Photovoltaics and Electronic Devices

  • Research on symmetric octithiophenes synthesized from brominated bithiophenes, structurally akin to 4-Bromo-2,2-diphenylbutyronitrile, reveals applications in organic photovoltaics and electronic devices. These compounds display solvatochromic properties and high filmability, which are essential attributes for use in electronic materials (Mucci et al., 2006).

Catalysts and Organometallic Chemistry

  • Bromo-carbonyl complexes, which are similar in reactivity to 4-Bromo-2,2-diphenylbutyronitrile, have been studied as catalysts in organometallic chemistry. These studies contribute to the development of new catalytic processes and materials (Carried & Riera, 1981).

Safety And Hazards

The safety information for “4-Bromo-2,2-diphenylbutyronitrile” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-bromo-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYSFJHVFHNOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192425
Record name 4-Bromo-2,2-diphenylbutanenitrile
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Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,2-diphenylbutyronitrile

CAS RN

39186-58-8
Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-Bromo-2,2-diphenylbutanenitrile
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Record name 4-bromo-2,2-diphenylbutanenitrile
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Record name 4-BROMO-2,2-DIPHENYLBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2013 - Elsevier
N-Desmethyl-loperamide and loperamide were synthesized from α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine in five and four steps with 8% and 16% …
Number of citations: 15 www.sciencedirect.com
PH Buckley, JP Dickens, TA Harrow… - Journal of Labelled …, 1979 - Wiley Online Library
The synthesis of three deuterated analogues[d 4 , d 6 and d 9 ] of the novel antidiarrhoeal agent 2‐[3,3‐diphenyl‐3‐2‐methyl‐1,3,4‐oxadiazol‐5‐yl) propyl]‐2‐azabicyclo[2,2,2]octane is …
N Lazarova, J Hong, Z Sami, L Jeih-San, I Robert… - 2007 - Soc Nuclear Med
1329 Objectives: [ 11 C]Loperamide (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide) is a μ-opioid receptor agonist and a P-glycoprotein (P-gp) …
Number of citations: 1 jnm.snmjournals.org
GW Adelstein, CH Yen, EZ Dajani… - Journal of medicinal …, 1976 - ACS Publications
Discussion No significant antipropulsive or analgesic activity was seen for the unsubstituted monocyclicamines (3a-d, 5a-d) whether or not the oxadiazole ring was present (Table IV). …
Number of citations: 142 pubs.acs.org
I Araya, T Tsubuki, T Saito, M Numata… - Chemical and …, 2007 - jstage.jst.go.jp
We synthesized the six presumed metabolites (2—7) of 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanamide [KRP-197/ONO-8025, 1], a urinary incontinence therapeutic agent, in …
Number of citations: 4 www.jstage.jst.go.jp
E Vilsmaier, M Grosse, WR Schlag… - Journal für …, 1996 - Wiley Online Library
6‐Piperidino‐3‐azabicyclo[3.1.0]hexane‐6‐carboxamide diastereomers 1a and 2a represent conformationally rigid analogues of 3a which is a building block in some pharmaceutical …
Number of citations: 9 onlinelibrary.wiley.com
H Miyachi, H Kiyota, H Uchiki, M Segawa - Bioorganic & medicinal …, 1999 - Elsevier
In a study directed toward the development of new, selective agents with potential utility in the treatment of altered smooth muscle contractility and tone, for example, as seen in urinary …
Number of citations: 40 www.sciencedirect.com
EL Schumann, LA Paquette… - Journal of Medicinal …, 1962 - ACS Publications
A series of forty-six aminoóxy derivatives and thirty-six analogs of7-amino-butyric acid was prepared and tested for inhibition of 7-aminobutyric acid trans-aminase and for …
Number of citations: 35 pubs.acs.org
A Damont, S Goutal, S Auvity, H Valette… - European Journal of …, 2016 - Elsevier
Cyclosporin A (CsA) and dipyridamole (DPy) are potent inhibitors of the P-glycoprotein (P-gp; ABCB1) in vitro. Their efficacy at inhibiting P-gp at the blood-brain barrier (BBB) is difficult …
Number of citations: 15 www.sciencedirect.com
X Bao, D Liu, Y Jin, Y Yang - Molecules, 2012 - mdpi.com
A facile synthesis for novel loperamide analogs as potential μ opioid receptors is described. The synthetic procedure for compound 5, which contains two 4-phenyl piperidine scaffolds, …
Number of citations: 6 www.mdpi.com

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